(2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE
Description
(2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a piperazine moiety
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-25-16-4-2-3-14(11-16)13-22-7-9-23(10-8-22)19(24)17-6-5-15(21)12-18(17)20/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHBGXTDUIMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated aromatic compounds under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in structural biology and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound’s halogenated aromatic rings and piperazine moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares the halogenated aromatic ring structure but lacks the piperazine moiety.
4-Fluoro-3-chlorophenylboronic acid: Similar halogenated aromatic structure but different functional groups.
2-Chloro-4-fluoroacetophenone: Contains similar halogenated aromatic rings but different substituents.
Uniqueness
(2-CHLORO-4-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its combination of halogenated aromatic rings and a piperazine moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
